1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene
Overview
Description
1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene is a chemical compound that has recently been studied for its potential applications in the laboratory. This compound has a wide range of uses due to its unique properties, including its low toxicity and its ability to react with a variety of other compounds.
Scientific Research Applications
Synthesis of Radiopharmaceuticals
1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene plays a role in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a compound used in radiopharmaceuticals. This process involves a two-step reaction, starting with the fluorination of 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, indicating its utility in creating diagnostic agents for medical imaging (R. Klok, P. Klein, J. Herscheid, & A. Windhorst, 2006).
Study of Ion Formation
Research has explored the formation of unusual ions from reactions involving compounds like 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene. The study of the ortho-dehydrophenoxy anion, formed through reactions involving derivatives of methoxybenzene and fluorobenzene, highlights its relevance in understanding chemical reactivity and ion formation (G. Dahlke & S. Kass, 1992).
Improvements in Polymer Solar Cells
The compound has been implicated in enhancing the performance of polymer solar cells (PSCs). Specifically, its derivative, 1-Bromo-4-Nitrobenzene, was added to the active layer of PSCs, resulting in a significant improvement in power conversion efficiency. This application underscores its potential in the development of more efficient renewable energy technologies (G. Fu et al., 2015).
Electronic Structure Analysis
The electronic structures of surfaces grafted with benzene derivatives, including those related to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, have been analyzed. Studies involving ultraviolet photoemission spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) provide insights into the molecular orbital density and interaction effects, contributing to the understanding of material properties at the molecular level (R. Hunger et al., 2006).
Anisotropic Displacement Parameters
Research on 1-(halomethyl)-3-nitrobenzene derivatives, including those similar to 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene, highlights the challenges in calculating anisotropic displacement parameters. These studies are essential for accurately determining the structures of complex molecules using X-ray diffraction, indicating the compound's relevance in detailed structural analysis (Damian Mroz et al., 2020).
properties
IUPAC Name |
1-bromo-3-fluoro-2-methoxy-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJMNFQCIBHJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654736 | |
Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |
CAS RN |
875664-36-1 | |
Record name | 1-Bromo-3-fluoro-2-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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